molecular formula C25H25N3O2S2 B2877358 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1260920-16-8

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2877358
CAS No.: 1260920-16-8
M. Wt: 463.61
InChI Key: FEIZEJANTCSTIF-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2,4-dimethylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-isopropylphenyl group. Key features influencing its properties include:

  • Hydrogen-bonding capacity: The pyrimidinone carbonyl and acetamide groups enable interactions with biological targets .

Properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-15(2)18-6-8-19(9-7-18)26-22(29)14-32-25-27-20-11-12-31-23(20)24(30)28(25)21-10-5-16(3)13-17(21)4/h5-13,15H,14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIZEJANTCSTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogues from literature:

Compound Name / ID R1 (Position 3) R2 (Acetamide Substituent) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/IR) Reference
Target Compound 2,4-Dimethylphenyl 4-Isopropylphenyl ~497.6* Not reported Not available
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Phenyl 4-Nitrophenyl 452.5 Not reported ChemSpider ID: 378775-68-9
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide N/A (Pyrimidinone) 2,3-Dichlorophenyl 344.21 230 $^1$H-NMR (DMSO-d6): δ 12.50 (NH), 10.10 (NHCO)
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide 4-Chlorophenyl 4-Methylphenyl ~443.9* Not reported Synonyms: ZINC2719985, AKOS024585086

*Calculated based on molecular formula.

Key Observations:
  • Electron-Withdrawing Groups : The 4-nitrophenyl substituent () increases polarity but may reduce metabolic stability due to nitro group toxicity.
  • Halogen Effects : Chlorine substituents (e.g., 4-chlorophenyl in ) enhance binding affinity to hydrophobic pockets in enzymes or receptors.

Pharmacological Implications

  • Hydrogen-Bonding Networks: The pyrimidinone carbonyl in the target compound may mimic ATP in kinase interactions, a feature shared with analogues in and .
  • Bioisosteric Replacements : Replacing the 4-isopropylphenyl with a 4-methoxyphenyl (as in , compound 13b) could modulate solubility without compromising activity .
  • Metabolic Stability : Bulky substituents (e.g., isopropyl) may slow cytochrome P450-mediated oxidation compared to smaller groups like methyl .

Crystallographic and Computational Insights

  • Crystal Packing: Hydrogen-bonding patterns (e.g., N–H···O interactions in pyrimidinones) influence solubility and crystallinity, as noted in Etter’s graph-set analysis .
  • DFT Studies : highlights the role of computational methods in predicting tautomerism and stability in acetamide derivatives, applicable to the target compound .

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